An In-depth Technical Guide to 2-Methoxypyridine: Core Properties and Structure
An In-depth Technical Guide to 2-Methoxypyridine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine (B126380) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine (B92270), its chemical behavior is characterized by the interplay between the electron-withdrawing nature of the aromatic ring and the electronic effects of the methoxy (B1213986) substituent at the C2 position. This guide provides a comprehensive overview of the fundamental physicochemical properties, structural details, and key experimental methodologies related to 2-methoxypyridine, serving as a technical resource for professionals in research and development.
Physicochemical Properties
2-Methoxypyridine is a colorless to pale yellow liquid at ambient temperature, possessing a distinct, sharp aromatic odor.[1] Its core physical and chemical properties are summarized below.
Quantitative Data Summary
The following table presents the key quantitative properties of 2-methoxypyridine compiled from various sources.
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Boiling Point | 142-142.5 °C at 760 mmHg[2] |
| Melting Point | Not available; liquid at room temperature. |
| Density | 1.038 g/mL at 25 °C 1.044-1.050 g/mL at 20 °C[3] 1.064 g/cm³ at 0 °C[2] |
| pKa of Conjugate Acid | 3.06[4] |
| pKb | 3.28 |
| Refractive Index (n₂₀/D) | 1.503 |
| Flash Point | 32 °C (closed cup)[1] |
| Solubility | Insoluble to slightly soluble in water.[1][2] Soluble in ethanol, ether, methylene (B1212753) chloride, toluene, and acetone.[1][5] |
Molecular Structure and Basicity
The molecular structure of 2-methoxypyridine dictates its reactivity and physical properties. High-resolution rotational spectroscopy studies have confirmed that the molecule adopts a planar conformation, with the methoxy group oriented cis to the pyridine nitrogen atom (a syn conformation).[6]
Structural Parameters
| Parameter | Typical Value (Pyridine) | Expected Influence in 2-Methoxypyridine |
| C-N Bond Length | ~1.340 Å | Expected to be similar. |
| C-C Bond Lengths | ~1.390 - 1.400 Å | Minimal change expected in the aromatic ring. |
| C-N-C Angle | ~116.7° | The C6-N1-C2 angle may be slightly altered by the methoxy substituent. |
| Dipole Moment | 2.19 D (Pyridine) | The experimental dipole moment for 2-methoxypyridine is not readily available in the searched literature. The methoxy group's electronegativity and lone pairs will significantly alter the magnitude and vector of the net dipole moment compared to pyridine. |
Basicity
The introduction of a methoxy group at the 2-position significantly reduces the basicity of the pyridine nitrogen compared to the unsubstituted pyridine. The pKa of the 2-methoxypyridinium ion is 3.06, whereas the pKa for the pyridinium (B92312) ion is 5.23.[4] This decrease in basicity is attributed to the strong electron-withdrawing inductive effect of the oxygen atom, which outweighs its electron-donating resonance effect.[4]
Experimental Protocols
Detailed methodologies for the synthesis of 2-methoxypyridine and the determination of its fundamental properties are crucial for reproducible research.
Synthesis via Nucleophilic Aromatic Substitution
The most common laboratory synthesis of 2-methoxypyridine involves the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide (B1231860).
Methodology:
-
Materials: 2-Chloropyridine, sodium methoxide (solid or solution in methanol), anhydrous methanol, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Reaction Setup: A round-bottom flask is charged with 2-chloropyridine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Sodium methoxide is added to the stirred solution in portions. The addition may be exothermic and should be controlled to maintain a steady temperature.
-
Reflux: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4 to 6 hours.
-
Monitoring: The reaction is monitored for the disappearance of 2-chloropyridine using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and collected.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-methoxypyridine.
Determination of Boiling Point (Thiele Tube Method)
Methodology:
-
Sample Preparation: A small test tube (e.g., a fusion tube) is filled to a depth of 2-3 cm with 2-methoxypyridine. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is clamped and immersed in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or microburner.
-
Observation: As the temperature rises, a fine stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until the stream of bubbles is rapid and continuous.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.
Determination of pKa (Potentiometric Titration)
Methodology:
-
Sample Preparation: A solution of 2-methoxypyridine of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.1 M KCl.
-
Apparatus Setup: The sample solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stir bar are immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant. The titrant is added to the 2-methoxypyridine solution in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until a full titration curve is generated, extending well past the equivalence point.
-
Analysis: The pKa of the conjugate acid (2-methoxypyridinium ion) is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where the concentrations of 2-methoxypyridine and its protonated form are equal. The data can be analyzed using a first or second derivative plot to precisely locate the equivalence point.
Reactivity and Applications
2-Methoxypyridine is a key intermediate in the synthesis of more complex molecules.[1] The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen heteroatom. The methoxy group can be cleaved under certain conditions to yield 2-pyridone. The nitrogen atom, despite its reduced basicity, can still act as a ligand in coordination chemistry.[1] Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a building block for active pharmaceutical ingredients and pesticides.[1][5][7]
References
- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Methoxypyridine | 1628-89-3 | Benchchem [benchchem.com]
- 7. innospk.com [innospk.com]
